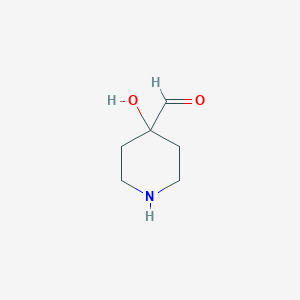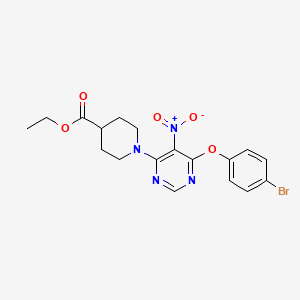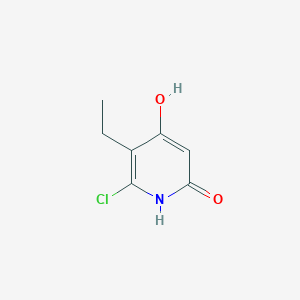
4-Aminopiperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminopiperidine-2-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. It is a white or colorless solid that is soluble in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminobutyric acid with ammonia under high-pressure conditions, leading to the formation of the piperidine ring . Another method involves the reduction of 4-nitropiperidine-2-carboxylic acid using hydrogenation over a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-pressure systems allows for efficient and scalable production. Additionally, the use of green chemistry principles, such as electrosynthesis, is being explored to minimize environmental impact .
化学反応の分析
Types of Reactions: 4-Aminopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is frequently employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .
科学的研究の応用
4-Aminopiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in neurotransmitter regulation and enzyme inhibition.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-Aminopiperidine-2-carboxylic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. Additionally, it may interact with neurotransmitter receptors, influencing signal transduction processes . The exact pathways and molecular targets are still under investigation, but its potential in therapeutic applications is promising .
類似化合物との比較
Pipecolic Acid: Another piperidine derivative with similar structural features but different biological activities.
4-Aminopyridine-2-carboxylic Acid: Shares the amino and carboxylic functional groups but has a pyridine ring instead of a piperidine ring.
4-Aminopiperidine-4-carboxylic Acid: A cyclic alpha, alpha-disubstituted amino acid used in peptide synthesis.
Uniqueness: 4-Aminopiperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H12N2O2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
4-aminopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3,7H2,(H,9,10) |
InChIキー |
IUNRHKPPQLCTGF-UHFFFAOYSA-N |
正規SMILES |
C1CNC(CC1N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)









![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]propanamide](/img/structure/B14783447.png)
